molecular formula C11H13ClN2 B2630085 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride CAS No. 2094613-57-5

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride

Cat. No. B2630085
M. Wt: 208.69
InChI Key: WERNGOBENRAFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride, also known as THIQ, is a chemical compound that has been studied for its potential therapeutic properties. THIQ is a derivative of isoquinoline and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride and its derivatives involves complex reactions and methodologies that contribute to various fields of organic chemistry. For instance, studies by Awad et al. (2001) demonstrate the reactivity of similar tetrahydroisoquinoline compounds towards hydrazonoyl halides, leading to the formation of pyrrolo[2,1-a]isoquinoline derivatives. Such reactions are pivotal for creating compounds with potential biological activities, exemplifying the compound's utility in synthesizing novel chemical entities (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2001).

Antimicrobial and Antifungal Activities

Research on structurally related 3-substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles indicates weak antimicrobial and antifungal properties. The studies by Surikova et al. (2015) show that these compounds, upon synthesis, exhibit activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests the potential of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride derivatives for further development into antimicrobial agents, although the specific compound's activities would need direct investigation (Surikova, Mikhailovskii, & Odegova, 2015).

Molecular Modeling and HIV-1 Inhibition

The synthesis of novel compounds bearing the tetrahydroisoquinoline moiety, such as the ones explored by Murugesan, Ganguly, and Maga (2010), for inhibiting HIV-1 reverse transcriptase highlights the therapeutic application areas of these chemicals. The modeling and synthesis efforts aim at discovering new drug candidates, indicating the broad potential of tetrahydroisoquinoline derivatives in medicinal chemistry and antiviral research (Murugesan, Ganguly, & Maga, 2010).

properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10;/h1-3,13H,4-5,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERNGOBENRAFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride

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